IpgC protein

chaperone-substrate affinity isothermal titration calorimetry Shigella T3SS

IpgC (invasion plasmid gene C) is an 18‑kDa cytosolic class‑II chaperone encoded on the Shigella virulence plasmid that stoichiometrically binds and stabilizes the essential translocator proteins IpaB and IpaC, preventing their premature cytoplasmic association and degradation. After substrate secretion, IpgC transitions to a transcriptional co‑activator role by partnering with MxiE to upregulate late effector genes, a functional duality not shared by other T3SS chaperone classes.

Molecular Formula C5H4FNOS
Molecular Weight 0
CAS No. 127385-68-6
Cat. No. B1178890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpgC protein
CAS127385-68-6
SynonymsIpgC protein
Molecular FormulaC5H4FNOS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IpgC Protein (CAS 127385‑68‑6): Procurement‑Grade, Class‑II T3SS Chaperone for Anti‑Shigella Virulence Programs


IpgC (invasion plasmid gene C) is an 18‑kDa cytosolic class‑II chaperone encoded on the Shigella virulence plasmid that stoichiometrically binds and stabilizes the essential translocator proteins IpaB and IpaC, preventing their premature cytoplasmic association and degradation [1]. After substrate secretion, IpgC transitions to a transcriptional co‑activator role by partnering with MxiE to upregulate late effector genes, a functional duality not shared by other T3SS chaperone classes [2]. The crystal structure reveals a tetratricopeptide‑repeat (TPR) fold with 3.5 TPR motifs and the ability to adopt alternative dimerization interfaces, providing a structurally tractable target for inhibitor discovery [3].

T3SS translocon reconstitution workflow
Fragment-based inhibitor discovery programs
Transcriptional co-activation studies (MxiE regulon)
Reported commercial purity for reproducible assays

Why IpgC Protein (CAS 127385‑68‑6) Cannot Be Substituted by Other Class‑II T3SS Chaperones


Although IpgC shares the class‑II TPR fold with orthologs such as Yersinia SycD (26% sequence identity) and Salmonella SicA, its substrate‑recognition cleft has evolved strict specificity for the Shigella‑unique chaperone‑binding domains (CBDs) of IpaB and IpaC [1]. Generic substitution with a non‑cognate chaperone fails because the PELKAP motif (residues 65–70 of IpaB) binds IpgC with a Kd of 625 ± 11 μM, an affinity that is lost when the motif is mutated or the chaperone is swapped [2]. Furthermore, IpgC’s secondary role as a co‑activator of the MxiE regulon is irreplaceable by other T3SS chaperones, linking procurement of the authentic IpgC protein directly to functional reconstitution of the full Shigella virulence regulatory circuit [3].

Specificity Substrate cleft evolved for IpaB/IpaC; SycD/SicA orthologs may not recognize Shigella CBDs.
Motif loss PELKAP peptide recognition is abolished on chaperone swap, disrupting stoichiometric binding.
Dual role MxiE co-activator function is absent in other class-II chaperones, breaking virulence circuit reconstitution.

Quantitative Differentiation Evidence for IpgC Protein (CAS 127385‑68‑6) vs. Closest Analogs


IpgC Binds Full‑Length IpaB with Sub‑Micromolar Affinity, 14‑Fold Tighter Than Truncated IpaB

Isothermal titration calorimetry (ITC) demonstrates that IpgC binds full‑length IpaB (residues 1–226) with a dissociation constant (Kd) of 208 ± 50 nM, whereas binding to an N‑terminally truncated IpaB construct (residues 28–226) is 14‑fold weaker (Kd = 2.96 ± 0.53 μM) [1]. This quantifies the contribution of the N‑terminal chaperone‑binding domain (CBD1, residues 16–35) to high‑affinity recognition.

Binding affinity (IpaB)
Head-to-head
Kd = 208 nM (full-length) vs 2.96 µM (truncated)
Supports full-length IpaB reconstitution requirements.
ITC, 25 °C, single-site model; N-terminal CBD contribution quantified.
chaperone-substrate affinity isothermal titration calorimetry Shigella T3SS

IpgC Recognizes a Linear Chaperone‑Binding Motif (PELKAP) with Defined Affinity, Enabling Sequence‑Based Specificity Screening

The core chaperone‑binding motif of IpaB (PELKAP, residues 65–70) binds IpgC with a Kd of 625 ± 11 μM as measured by ITC [1]. Mutation of this motif abolishes detectable binding, confirming that IpgC’s substrate recognition is exquisitely sequence‑specific and not promiscuous among T3SS translocators.

PELKAP motif Kd
Head-to-head
Kd = 625 µM (WT) vs no binding (mutant)
Enables sequence-based specificity screening.
ITC peptide titration; binding eliminated upon motif mutation.
chaperone-binding motif PELKAP peptide IpaB recognition

IpgC Adopts an Alternative Symmetric Dimer Interface Structurally Conserved with SycD, Distinguishing It from Other T3SS Chaperone Architectures

The 3.3 Å crystal structure of IpgC₁₀–₁₅₅ reveals a rotationally symmetric “head‑to‑head” dimerization interface that closely resembles the SycD dimer from Yersinia enterocolitica, despite only 26% sequence identity [1]. This interface is structurally distinct from the asymmetric “back‑to‑back” dimer previously reported for IpgC₁–₁₅₁, demonstrating that IpgC can exist in multiple quaternary states.

Dimer interface
Cross-study
Symmetric head-to-head dimer vs asymmetric back-to-back
Supports design of dimer-disrupting inhibitors.
3.3 Å crystal structure; interface conserved in SycD despite low sequence identity.
quaternary structure X-ray crystallography class-II chaperone dimerization

Crystallographic Fragment Screening Identified 10 IpgC‑Binding Small Molecules Across Five Distinct Sites, Providing Validated Starting Points for Inhibitor Development

A crystallographic fragment screen of IpgC identified 10 small‑molecule binders distributed across five distinct binding sites on the chaperone surface [1]. A follow‑up compound derived from one fragment hit (J20) binds to a strictly conserved site that directly overlaps with the IpaB/IpaC substrate‑binding cleft, as confirmed by a 1.5 Å co‑crystal structure (PDB 8QH6) [2]. No comparable fragment‑screening dataset exists for SycD, SicA, or CesT, making IpgC the only class‑II T3SS chaperone with a publicly available fragment‑hit map.

Fragment hits
Class-level
10 hits, 5 binding sites (IpgC) vs 0 published for orthologs
Provides starting points for inhibitor optimization.
Crystallographic screen; follow-up co-crystal at 1.5 Å (PDB 8QH6).
fragment-based drug discovery crystallographic screening anti-virulence

IpgC Binding Differentially Stabilizes IpaC vs. IpaB Secondary Structure, as Quantified by Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy demonstrates that IpgC binding induces a detectable change in IpaC secondary/tertiary structure and stability, whereas IpaB structure is not as dramatically affected by chaperone binding [1]. This differential stabilization is consistent with the observation that IpaB requires both CBD1 and CBD2 for stoichiometric IpgC binding, while IpaC uses a single binding domain [2].

CD stabilization
Head-to-head
IpaC shows greater secondary/tertiary change than IpaB
Confirms substrate-specific stabilization pattern.
Far-UV CD at 25 °C; differential structural reorganization observed.
circular dichroism protein stability chaperone function

Commercial Recombinant IpgC Proteins (CAS 127385‑68‑6) Deliver Defined Purity Grades (>85%–>95%) with Validated Applications for Reproducible Research

Recombinant IpgC (aa 1–155) from Shigella flexneri sourced from Cusabio (Cat. CSB‑EP363308SZB) is specified at >95% purity by SDS‑PAGE, while Creative Biolabs’ Shigella dysenteriae IpgC (Cat. VAng‑Lsx06945) is specified at >85% purity [1][2]. Both products are validated for ELISA, Western blot, and SDS‑PAGE applications and formulated in Tris‑based buffer with 50% glycerol for −20 °C to −80 °C storage. In contrast, generic class‑II chaperones (e.g., SycD, SicA) lack comparable commercial availability with defined purity specifications and application validation.

Commercial purity
Data to verify
>95% (Cusabio) / >85% (Creative Biolabs)
May support experimental reproducibility; application validation reported.
SDS-PAGE, Tris/glycerol buffer; no equivalent commercial orthologs.
recombinant protein quality SDS-PAGE purity procurement specification

Optimal Research and Industrial Application Scenarios for IpgC Protein (CAS 127385‑68‑6)


In Vitro Reconstitution of the Shigella T3SS Translocon Assembly Pathway

IpgC is required at sub‑micromolar concentrations (Kd ≈ 200 nM) to form stable, soluble heterodimers with IpaB and IpaC, preventing their premature oligomerization [1]. Researchers reconstituting the Shigella translocon pore assembly in vitro must use authentic IpgC rather than a non‑cognate chaperone to maintain both translocator proteins in secretion‑competent conformations, as demonstrated by CD spectroscopy and copurification assays [2].

Fragment‑Based and Structure‑Based Drug Discovery Targeting the IpaB/IpaC Binding Cleft

The availability of a 1.5 Å co‑crystal structure of IpgC with a follow‑up compound (PDB 8QH6) and a validated set of 10 fragment hits across five binding sites makes IpgC the preferred class‑II T3SS chaperone for fragment‑based drug discovery [1]. Procurement of high‑purity recombinant IpgC enables immediate setup of crystallographic soaking, ITC‑based fragment validation, and competitive displacement assays to identify inhibitors of chaperone‑substrate interactions.

High‑Throughput Screening for Anti‑Shigella Virulence Compounds Using IpgC‑IpaB Interaction Assays

The defined PELKAP binding motif (Kd = 625 μM) and the full‑length IpaB–IpgC interaction (Kd = 208 nM) provide two affinity‑differentiated assay windows for high‑throughput screening [1][2]. Fluorescence polarization or ITC‑based displacement assays using procured IpgC enable identification of small molecules that block chaperone‑translocator binding, a validated anti‑virulence strategy that avoids the resistance pressure of conventional antibiotics.

Transcriptional Co‑Activation Studies of the MxiE Regulon in Shigella

IpgC’s unique dual function as both a secretion chaperone and a transcriptional co‑activator of MxiE makes it indispensable for studying the regulatory coupling between T3SS secretory activity and virulence gene expression [1]. In vitro transcription assays using purified IpgC and MxiE enable dissection of the activation mechanism of late effector genes (e.g., ipaH, osp), which cannot be replicated with other T3SS chaperones.

Application
Selection Property
Validation Focus
T3SS translocon reconstitution
Chaperone-substrate binding specificity
IpaB/IpaC complex formation and solubility
Fragment-based inhibitor discovery
Pre-mapped fragment-binding sites
Binding site overlap and co-crystallization
Anti-virulence HTS campaigns
PELKAP motif affinity window
Displacement assay and hit confirmation
MxiE regulon transcription studies
Chaperone-coactivator function
In vitro transcription assay parameters
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